![molecular formula C19H22O4 B076305 Odoratin[Cedrela] CAS No. 10245-15-5](/img/structure/B76305.png)
Odoratin[Cedrela]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Odoratin[Cedrela] is a natural compound that is found in the bark of the Cedrela odorata tree, commonly known as Spanish cedar. It has been identified as having potential therapeutic properties due to its ability to interact with various biological targets. In
Mécanisme D'action
The mechanism of action of Odoratin[Cedrela] is not fully understood. However, it has been shown to interact with various biological targets such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and reactive oxygen species (ROS). It is believed that its anti-inflammatory and antioxidant activities are due to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Effets Biochimiques Et Physiologiques
Odoratin[Cedrela] has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in the risk of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, it has been found to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Odoratin[Cedrela] in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, its ability to interact with various biological targets makes it a versatile compound for studying different biological processes. However, one of the limitations of using Odoratin[Cedrela] in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are numerous future directions for the study of Odoratin[Cedrela]. One potential direction is the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Furthermore, studies are needed to investigate its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, Odoratin[Cedrela] is a natural compound that has potential therapeutic properties. Its ability to interact with various biological targets makes it a versatile compound for studying different biological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
Odoratin[Cedrela] can be extracted from the bark of the Cedrela odorata tree using various methods such as Soxhlet extraction, maceration, and supercritical fluid extraction. However, the most efficient method of synthesis involves a combination of solvent extraction and chromatographic separation. This method allows for the isolation of pure Odoratin[Cedrela] with high yield and purity.
Applications De Recherche Scientifique
Odoratin[Cedrela] has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antitumor, and antioxidant activities. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function. Odoratin[Cedrela] has also been identified as a potential lead compound for the development of new drugs.
Propriétés
Numéro CAS |
10245-15-5 |
|---|---|
Nom du produit |
Odoratin[Cedrela] |
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione |
InChI |
InChI=1S/C19H22O4/c1-11-13-5-7-19(2)15(14(13)3-4-16(11)20)9-17(21)23-18(19)12-6-8-22-10-12/h6,8-11,13-14,18H,3-5,7H2,1-2H3/t11-,13-,14-,18+,19-/m1/s1 |
Clé InChI |
ZVOSNTPXWLRWJG-LSMRDDNUSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2CC[C@]3([C@@H](OC(=O)C=C3[C@@H]2CCC1=O)C4=COC=C4)C |
SMILES |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
SMILES canonique |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



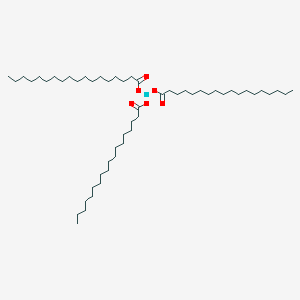

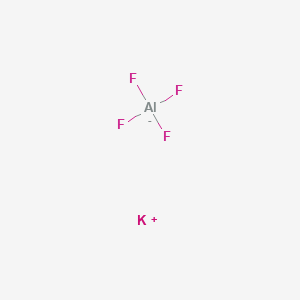
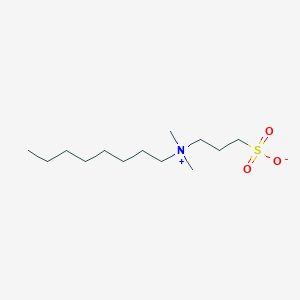

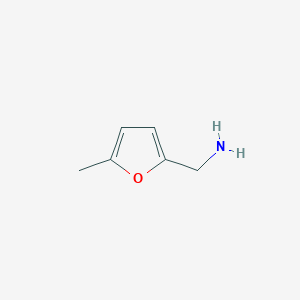

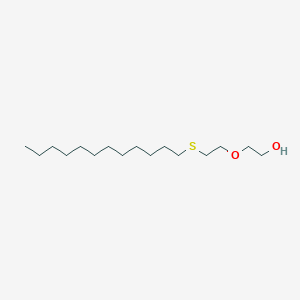
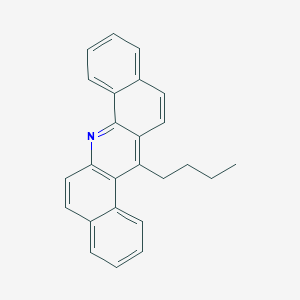
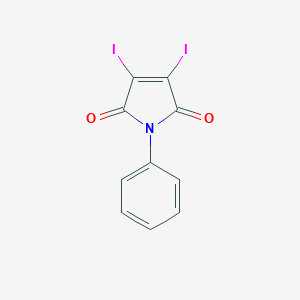
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
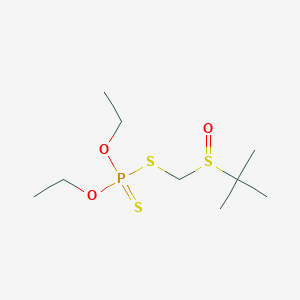
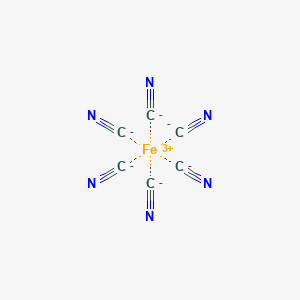
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)